molecular formula C12H18N2O B1334044 (4-Benzylpiperazin-2-yl)methanol CAS No. 85817-34-1

(4-Benzylpiperazin-2-yl)methanol

Cat. No. B1334044
CAS RN: 85817-34-1
M. Wt: 206.28 g/mol
InChI Key: PJMFGDYBTJEEDP-UHFFFAOYSA-N
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Description

“(4-Benzylpiperazin-2-yl)methanol” is a chemical compound with the CAS Number: 85817-34-1 and a molecular weight of 206.29 . It is also known as BZM and is a scaffold molecule that has gained significant attention in the scientific community for its unique structural properties.


Molecular Structure Analysis

The linear formula of “(4-Benzylpiperazin-2-yl)methanol” is C12H18N2O . The molecular weight is 206.28 g/mol.


Physical And Chemical Properties Analysis

“(4-Benzylpiperazin-2-yl)methanol” is a solid or semi-solid or liquid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Transformation into Ligands for CNS Receptors

A novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from (S)-serine, has been developed, leading to chiral, non-racemic bicyclic lactams. These lactams have shown promising interaction with central nervous system (CNS) receptors, particularly σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).

Antimicrobial Activity

Novel compounds featuring a 4-benzylpiperazin-1-yl moiety demonstrated significant antibacterial and antifungal activities, comparable to standard treatments. These findings were supported by molecular modeling and docking studies (Mandala et al., 2013).

Endocannabinoid Hydrolases Inhibition

Compounds with a 4-benzylpiperazin-1-yl structure have been tested for their inhibitory effects on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Certain derivatives exhibited high selectivity and potency, suggesting potential therapeutic applications (Morera et al., 2012).

Catalysis in Chemical Synthesis

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, formed through Cu(I)-catalyzed reactions, has shown exceptional catalytic activity. It facilitates Huisgen 1,3-dipolar cycloadditions under mild conditions, indicating its utility in various chemical syntheses (Ozcubukcu et al., 2009).

Corrosion Inhibition

Derivatives of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds showed effective inhibition, likely due to their adsorption on the steel surface (Ma et al., 2017).

Sigma and 5-HT1A Receptor Ligands

Compounds structurally related to benzomorphans, including 1-benzylpiperazine derivatives, have demonstrated moderate to high affinity for sigma receptors and 5-HT1A receptors. This suggests potential applications in neuropsychopharmacology (Berardi et al., 1996).

Safety And Hazards

The safety information for “(4-Benzylpiperazin-2-yl)methanol” includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(4-benzylpiperazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMFGDYBTJEEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373469
Record name (4-benzylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-2-yl)methanol

CAS RN

85817-34-1
Record name (4-benzylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85817-34-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of Example 45B (6 g, 22.87 mmol) in tetrahydrofuran (45.7 mL) was added to lithium aluminum hydride in tetrahydrofuran (30.9 mL, 61.8 mmol) dropwise with an addition funnel under nitrogen over 30 minutes. The reaction mixture was stirred at room temperature for 1 hour and then carefully quenched with water and 1 N NaOH (aqueous). The product was extracted once with dichloromethane, dried over Na2SO4 and concentrated to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.37-7.17 (m, 5H), 4.48 (t, J=5.4, 1H), 3.60 (t, J=6.5, 1H), 3.42 (q, J=13.1, 2H), 3.27-3.15 (m, 2H), 2.80 (dt, J=2.7, 11.4, 1H), 2.73-2.55 (m, 4H), 1.92 (td, J=3.0, 10.8, 1H), 1.81-1.72 (m, 1H), 1.60 (t, J=10.1, 1H); MS (ESI+) m/z 206.9 (M+H)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.7 mL
Type
solvent
Reaction Step One
Quantity
30.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Martino, L Guandalini, LDC Mannelli… - Bioorganic & Medicinal …, 2017 - Elsevier
The piperazine ring of the potent nootropic drug DM235 has been decorated with H-bond donor and acceptor groups (CH 2 OH, CH 2 OMe, CH 2 OCOMe, COOEt); the aim was to insert …
Number of citations: 11 www.sciencedirect.com

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